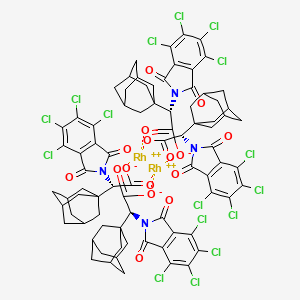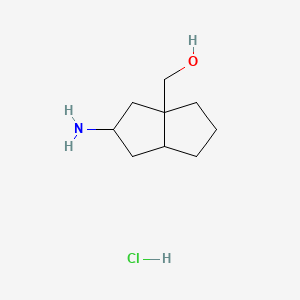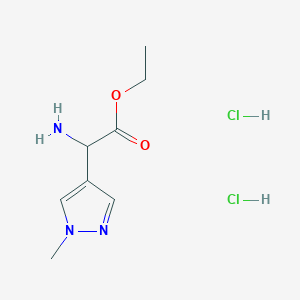![molecular formula C12H16O3 B12308985 2-[2-(4-Ethylphenyl)ethoxy]acetic acid](/img/structure/B12308985.png)
2-[2-(4-Ethylphenyl)ethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Ethylphenyl)ethoxy]acetic acid is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.26 g/mol . It is characterized by the presence of an ethylphenyl group attached to an ethoxyacetic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethylphenyl)ethoxy]acetic acid typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenyl)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethylphenyl)ethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[2-(4-Ethylphenyl)ethoxy]acetic acid is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethylphenyl)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methylphenyl)ethoxy]acetic acid
- 2-[2-(4-Propylphenyl)ethoxy]acetic acid
- 2-[2-(4-Butylphenyl)ethoxy]acetic acid
Uniqueness
2-[2-(4-Ethylphenyl)ethoxy]acetic acid is unique due to its specific ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[2-(4-ethylphenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-2-10-3-5-11(6-4-10)7-8-15-9-12(13)14/h3-6H,2,7-9H2,1H3,(H,13,14) |
InChI Key |
VATRGRHFPTXRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12308913.png)


![2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B12308926.png)
![1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12308937.png)
![Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate](/img/structure/B12308942.png)
![2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12308948.png)

![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol](/img/structure/B12308980.png)
![[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol](/img/structure/B12308988.png)
![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans](/img/structure/B12308997.png)
![1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12309003.png)
